Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate
CAS No.: 89088-56-2
Cat. No.: VC3798757
Molecular Formula: C6H9N3O2
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89088-56-2 |
---|---|
Molecular Formula | C6H9N3O2 |
Molecular Weight | 155.15 g/mol |
IUPAC Name | methyl 5-amino-2-methylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C6H9N3O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3,(H2,7,8) |
Standard InChI Key | IPYMLHZUKGMYTP-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)N)C(=O)OC |
Canonical SMILES | CN1C(=CC(=N1)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate is systematically named according to IUPAC guidelines as methyl 5-amino-2-methylpyrazole-3-carboxylate . Alternative registrations include CAS numbers 89088-56-2, 344327-11-3, and 672-41-3, which may correspond to distinct isomeric forms or salt derivatives . The molecular formula reflects a compact structure with one pyrazole ring, a methyl group at position 1, an amino group at position 3, and a methyl ester at position 5.
Structural and Spectroscopic Data
The compound’s canonical SMILES representation is CN1C(=CC(=N1)N)C(=O)OC, illustrating the pyrazole backbone with substituents . Key spectroscopic identifiers include:
-
InChI:
InChI=1S/C6H9N3O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3,(H2,7,8)
The pyrazole ring adopts a planar conformation, with the amino and ester groups influencing electronic distribution and hydrogen-bonding capacity.
Physicochemical Properties
Partitioning and Solubility
The compound exhibits a logP value of 0.09, indicating moderate hydrophilicity . This property, combined with a polar surface area of 70 Ų, suggests solubility in polar aprotic solvents like methanol or dimethylformamide (DMF) . Experimental data from supplier catalogs report a density of 1.351 g/cm³ and a boiling point of 326.2°C at 760 mmHg .
Stability and Reactivity
The presence of an amino group renders the compound susceptible to oxidation and electrophilic substitution reactions. The ester moiety at position 5 provides a site for hydrolysis under acidic or basic conditions, enabling derivatization into carboxylic acids or amides.
Synthesis and Manufacturing
Catalytic Hydrogenation Method
A high-yield synthesis involves the hydrogenation of a nitro precursor. For example, methyl 5-nitro-1-methyl-1H-pyrazole-3-carboxylate is reduced using 10% palladium on activated carbon under hydrogen gas (1 atm) in methanol at 20°C for 4 hours, achieving an 87% yield . The reaction proceeds via nitro group reduction to an amine, as confirmed by LCMS () .
Sandmeyer-Type Bromination
Alternative routes include bromination reactions. Treatment of 3-amino-5-methylpyrazole with hydrobromic acid and sodium nitrite in the presence of cuprous bromide at 70°C yields brominated derivatives, albeit with lower efficiency (52–62% yield) . This method highlights the compound’s utility as a precursor for halogenated pyrazoles.
Table 1: Comparative Synthesis Routes
Method | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂, MeOH, 20°C, 4 h | 87% | |
Sandmeyer Bromination | HBr, NaNO₂, CuBr, 70°C, 0.5 h | 52–62% |
Supplier | Purity | Package Size | Price ($) |
---|---|---|---|
BLD Pharmatech Co. | 95% | 100 mg | 18 |
BOC Sciences | >95% | 1 g | 87 |
American Elements | N/A | Custom | Inquiry |
Applications in Pharmaceutical Chemistry
Building Block for Drug Discovery
Pyrazole derivatives are pivotal in medicinal chemistry due to their bioisosteric resemblance to imidazoles and indoles. Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate serves as a precursor for kinase inhibitors and antimicrobial agents. For instance, its amine group facilitates coupling reactions with carboxylic acids or sulfonyl chlorides to generate amide or sulfonamide derivatives.
Case Study: Anticancer Agent Synthesis
In a recent application, the compound was reacted with 4-((6-chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)methyl)morpholine hydrochloride under palladium catalysis to yield a potent imidazo[1,2-b]pyridazine derivative with anticancer activity . This highlights its role in constructing complex heterocyclic scaffolds.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes
Future studies could optimize bromination or amination protocols to improve yields. Enzymatic catalysis or flow chemistry may offer greener alternatives to traditional methods.
Expansion into Materials Science
The compound’s electronic properties make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Functionalization of the amino group with conductive polymers could enhance charge transport in optoelectronic devices.
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